molecular formula C₃₃H₃₄N₂O₅ B1144436 Atorvastatin Phenanthrene Impurity CAS No. 1086388-65-9

Atorvastatin Phenanthrene Impurity

Cat. No.: B1144436
CAS No.: 1086388-65-9
M. Wt: 538.63
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Description

The Atorvastatin Phenanthrene Impurity is a critical photodegradation product of the lipid-lowering drug Atorvastatin, formed through a self-sensitized photooxygenation process when the parent drug is exposed to light and oxygen in aqueous environments . This impurity is characterized by a lactam ring structure arising from the oxidation of the pyrrole ring present in Atorvastatin, followed by a cyclization that results in a phenanthrene-like derivative . Its primary research value lies in two key areas: pharmaceutical quality control and phototoxicity studies. For quality control, it serves as a specified impurity that must be monitored and quantified in Active Pharmaceutical Ingredients (APIs) and finished pharmaceutical products to ensure stability, safety, and efficacy, guiding the development of analytical methods such as HPLC . In phototoxicity research, this phenanthrene-like photoproduct is a subject of significant interest as it acts as a potent photosensitizer. Unlike the parent atorvastatin, this impurity can absorb light to generate a long-lived triplet state, which efficiently transfers energy to molecular oxygen to produce singlet oxygen, a highly reactive oxygen species known to cause oxidative damage to biomolecules . This mechanism is implicated in the cutaneous adverse reactions and photosensitivity disorders sometimes associated with the drug, making the impurity vital for mechanistic studies on drug-induced phototoxicity . Research into this impurity is therefore essential for a comprehensive understanding of the environmental fate of pharmaceuticals in water bodies and for developing safer drug formulations with reduced adverse effects .

Properties

CAS No.

1086388-65-9

Molecular Formula

C₃₃H₃₄N₂O₅

Molecular Weight

538.63

Synonyms

(3R,5R)-3,5-Dihydroxy-7-(2-isopropyl-3-(phenylcarbamoyl)-1H-dibenzo[e,g]indol-1-yl)Heptanoic Acid

Origin of Product

United States

Mechanistic Pathways of Atorvastatin Phenanthrene Impurity Formation

Precursor Identification and Elucidation of Relevant Chemical Transformations

The formation of the Atorvastatin (B1662188) Phenanthrene (B1679779) Impurity originates from the inherent chemical structure of Atorvastatin itself. The stilbene-like moiety within the Atorvastatin molecule is the primary precursor that can undergo photocyclization. unina.itnih.gov This transformation is a 6π-electrocyclization reaction, a characteristic reaction of stilbene (B7821643) and its derivatives. unina.it The process is initiated by the absorption of light, leading to the formation of a transient intermediate, a trans-4a,4b-dihydrophenanthrene derivative. unina.it Subsequent oxidation of this intermediate results in the formation of the stable aromatic phenanthrene ring system. unina.it

Degradation Routes of Atorvastatin Leading to Phenanthrene Scaffold

The degradation of Atorvastatin, leading to the formation of the phenanthrene scaffold, can occur through several stress conditions, including photolytic, oxidative, thermal, and acid-catalyzed pathways. nih.govnih.govresearchgate.netmdpi.com

Photolytic Degradation Mechanisms and Singlet Oxygen Involvement

Exposure of Atorvastatin to light, particularly sunlight or simulated solar irradiation, is a significant factor in the formation of the phenanthrene impurity. unina.itnih.govnih.gov The photolytic degradation of Atorvastatin involves a complex mechanism. While Atorvastatin itself is not a potent photosensitizer for singlet oxygen, a stable phenanthrene-like photoproduct acts as a photosensitizer, generating singlet oxygen (¹O₂). unina.itnih.govresearchgate.net This singlet oxygen then plays a dominant role in the further degradation of Atorvastatin. nih.gov

Studies have shown that upon irradiation, Atorvastatin undergoes a stilbene-like photocyclization to form a dihydrophenanthrene intermediate. unina.it This intermediate is then oxidized to the more stable phenanthrene derivative. unina.it The phenanthrene-like photoproduct can absorb light and transfer energy to molecular oxygen, creating singlet oxygen, which is a highly reactive species that can further degrade the parent drug and other intermediates. unina.itnih.gov The involvement of singlet oxygen has been confirmed through experiments showing enhanced degradation rates in D₂O, where singlet oxygen has a longer lifetime. unina.it

Oxidative Degradation Pathways and Intermediate Species

Oxidative stress is another major route for Atorvastatin degradation and impurity formation. nih.govnih.govresearchgate.net The oxidation of Atorvastatin primarily targets the pyrrole (B145914) ring. nih.gov The reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidative degradation products. nih.govgoogle.com

One of the proposed mechanisms involves the formation of an intermediate endoperoxide across the pyrrole ring. nih.gov This endoperoxide can then undergo rearrangement and nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain. nih.gov Several specific oxidative degradation products have been identified, including ATV-cycloFP and ATV-epoxy dion. google.comgoogle.com The formation of these products can be significantly reduced by storing Atorvastatin in an inert atmosphere with low oxygen content. google.com

Thermal Stress-Induced Impurity Generation

Thermal degradation of Atorvastatin can also contribute to the formation of impurities. nih.govnih.govresearchgate.net When subjected to elevated temperatures, Atorvastatin can undergo various reactions leading to degradation. Studies have shown that under thermal stress, known impurities H & J are formed. nih.gov The oxidation of solid Atorvastatin salts can be induced by exposure to air or an oxygen atmosphere at elevated temperatures (e.g., 40 to 90°C) over several days. google.com

Acid-Catalyzed Degradation Contributions

Atorvastatin is susceptible to degradation under acidic conditions. nih.govmdpi.comsigmaaldrich.comnih.gov Acid-catalyzed hydrolysis can lead to the formation of several degradation products. nih.govmdpi.com A primary degradation product formed under acidic conditions is the atorvastatin lactone, resulting from the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain. researchgate.netnih.gov Under more drastic acidic conditions, such as refluxing with concentrated hydrochloric acid, the carboxanilide part of the molecule can be cleaved. nih.gov Treatment with strong acids can lead to the formation of unique degradation products. nih.gov

The rate of degradation in an acidic medium has been shown to follow first-order kinetics. mdpi.comnih.gov

Base-Catalyzed Degradation Contributions

While Atorvastatin is more stable under basic conditions compared to acidic conditions, degradation can still occur. mdpi.comnih.gov However, some studies have reported no significant degradation under base hydrolysis. nih.gov When degradation does occur in a basic medium, it tends to follow zero-order kinetics. mdpi.comnih.gov The specific degradation products formed under basic conditions are not as well-defined as those from other degradation pathways.

Summary of Atorvastatin Degradation Products

The following table summarizes the degradation products of Atorvastatin identified under various stress conditions:

Stress ConditionDegradation ProductsReference
Acidic Hydrolysis Unknown impurity A1, Impurity H, Impurity J, Atorvastatin Lactone nih.gov, researchgate.net, nih.gov
Oxidative Stress Unknown impurities O1 & O2, Impurity L, Impurity D, ATV-cycloFP, ATV-epoxy dion nih.gov, google.com, google.com
Thermal Stress Impurity H, Impurity J nih.gov
Photolytic Stress Impurity J, Impurity L, Impurity D, Phenanthrene-like photoproducts nih.gov, unina.it

Influence of Process Conditions and Environmental Factors on Impurity Kinetics

Photolytic Conditions: The core mechanism for the formation of the phenanthrene impurity is a photocyclization reaction. nih.gov Exposure of Atorvastatin to light, particularly UV radiation, initiates this transformation. Studies have shown that upon irradiation, the stilbene-like moiety within the Atorvastatin molecule undergoes cyclization. nih.govunina.it This has been observed in experiments using both solar simulators and specific UV wavelengths. nih.govnih.gov The rate of this photodegradation can be significant, representing a primary pathway for the transformation of the drug in environmental contexts. researchgate.net The presence of other substances, such as dissolved organic matter or metal ions in aqueous solutions, can also influence the kinetics of photodegradation. nih.govresearchgate.net

Oxidative Stress: Forced degradation studies performed under oxidative stress, for instance using hydrogen peroxide, primarily lead to the formation of different impurities. unina.it These conditions tend to cause the oxidative cleavage of the pyrrole ring in the Atorvastatin molecule, a pathway distinct from the photocyclization that forms the phenanthrene impurity. unina.it This indicates that an oxidative environment is not a primary factor in the formation of the Atorvastatin Phenanthrene Impurity.

The following table summarizes the impact of various stress conditions on the degradation of Atorvastatin, highlighting the specific pathway leading to the phenanthrene impurity.

Stress ConditionPrimary Effect on AtorvastatinFormation of Phenanthrene ImpurityKey Degradation ProductsReference
Photolytic (UV/Sunlight) Photocyclization of stilbene-like moietyPrimary Pathway This compound unina.it, nih.gov
Acidic Hydrolysis Lactonization and other hydrolysisNot a direct pathwayAtorvastatin Lactone, Impurities H & J nih.gov, nih.gov
Basic Hydrolysis Slower degradation than acidic conditionsNot a direct pathwayVarious hydrolysis products nih.gov, synzeal.com
**Oxidative (e.g., H₂O₂) **Oxidation and cleavage of the pyrrole ringNot a direct pathwayOxidative adducts, Impurities L & D unina.it, nih.gov
Thermal Cyclization to lactone and other reactionsNot a direct pathwayAtorvastatin Lactone, Impurities H & J nih.gov

Computational Chemistry Approaches for Reaction Mechanism Prediction

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, including the formation of drug impurities. For the this compound, computational approaches are invaluable for predicting the reaction pathway, identifying transition states, and understanding the energetics of the photocyclization process.

The formation of a phenanthrene structure from a stilbene-like precursor is a well-studied class of photochemical reactions known as 6π-electrocyclization. acs.orgbeilstein-journals.org Computational methods, particularly those based on quantum mechanics, can model this process with a high degree of accuracy.

Density Functional Theory (DFT): DFT and its time-dependent counterpart (TD-DFT) are the most common methods used to study such photochemical reactions. researchgate.net These approaches can be used to:

Model Molecular Geometries: Accurately calculate the ground state and excited-state geometries of Atorvastatin.

Map Potential Energy Surfaces: Investigate the energy landscape of the reaction, tracing the path from the initial cis-stilbene-like conformation of Atorvastatin to the dihydrophenanthrene intermediate and finally to the aromatic phenanthrene product. researchgate.net

Identify Intermediates and Transition States: The calculations can identify the structure and energy of the transient dihydrophenanthrene intermediate, which is a key step in the mechanism. unina.it They can also locate the energy barriers (transition states) for each step of the reaction, providing insight into the reaction kinetics.

Analyze Electronic States: TD-DFT is specifically used to study the electronically excited states that are accessed upon absorption of light. This is crucial for understanding why the reaction is photochemically driven and for predicting which wavelengths of light will be most effective at initiating the cyclization. acs.org

While specific computational studies exclusively on Atorvastatin's photocyclization are not widely published, the principles are directly transferable from extensive research on the parent stilbene-to-phenanthrene reaction. nih.govacs.org By applying these computational techniques, researchers can model the specific influence of Atorvastatin's substituents on the reaction mechanism, providing a detailed, atom-level understanding of how and why the phenanthrene impurity forms. This predictive capability is essential for designing control strategies to minimize its presence in the final drug product.

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Atorvastatin Phenanthrene Impurity

Chromatographic Techniques for Impurity Profiling

Chromatographic separation is the cornerstone of impurity analysis in pharmaceuticals. For atorvastatin (B1662188), a hydrophobic molecule, various techniques are utilized to separate the main compound from a range of process-related and degradation impurities, including the Atorvastatin Phenanthrene (B1679779) Impurity. mjcce.org.mkresearchgate.net The choice of technique is dictated by the complexity of the impurity profile and the specific analytical objective, such as routine quality control or in-depth structural characterization.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for analyzing atorvastatin and its impurities. researchgate.netresearchgate.net The development of a robust, stability-indicating HPLC method is essential to ensure that all potential impurities, including the Atorvastatin Phenanthrene Impurity, are adequately resolved from the atorvastatin peak and from each other. nih.gov

The selection of an appropriate stationary phase is paramount for achieving the desired selectivity and resolution in reversed-phase HPLC. Given the hydrophobic nature of atorvastatin and its impurities, octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) columns are the most frequently recommended stationary phases. mjcce.org.mkresearchgate.net

C18 (Octadecylsilyl) Columns: These are the workhorse columns for atorvastatin impurity profiling, providing strong hydrophobic retention necessary for separating non-polar impurities. A Luna C18 column has been successfully used to achieve good resolution of atorvastatin from its related substances. researchgate.netnih.gov

C8 (Octylsilyl) Columns: The European Pharmacopoeia monograph for atorvastatin specifies the use of a C8 column. mjcce.org.mkmdpi.com These columns offer slightly less hydrophobic retention than C18 phases, which can be advantageous for optimizing the separation of specific impurity pairs.

Alternative Stationary Phases: For challenging separations where C18 and C8 columns fail to provide adequate resolution, alternative chemistries are explored. A diisopropyl-cyanopropylsilane stationary phase (Cyano column) has been shown to provide different selectivity and successfully separate co-eluting impurities observed with traditional C18 columns. mjcce.org.mkresearchgate.net Similarly, a Phenyl-Hexyl stationary phase has proven effective in improving the separation between atorvastatin and a closely eluting impurity. waters.comresearchgate.net The unique interactions offered by these phases can be critical in resolving complex structures like the this compound.

Table 1: Comparison of Common Stationary Phases for Atorvastatin Impurity Analysis This table is interactive. Users can sort columns by clicking on the headers.

Stationary Phase Primary Interaction Key Advantages for Atorvastatin Analysis Common Commercial Columns
C18 (ODS) Hydrophobic High retentivity for non-polar compounds; widely applicable and well-characterized. Luna C18, Zorbax Eclipse XDB C18
C8 (Octyl) Hydrophobic Less retentive than C18, allowing for faster elution of highly non-polar compounds. Zorbax C8 Rx
Cyano (CN) Multiple (Hydrophobic, Dipole-Dipole) Offers alternative selectivity, useful for separating impurities that co-elute on C18/C8 phases. HALO ES-CN, Zorbax SB-CN

| Phenyl-Hexyl | Multiple (Hydrophobic, π-π) | Provides unique selectivity for aromatic compounds, potentially beneficial for the Phenanthrene Impurity. | CSH Phenyl-Hexyl |

The mobile phase composition, including the organic modifier, buffer system, pH, and elution mode, plays a crucial role in achieving a successful separation.

Organic Modifiers: Acetonitrile (B52724) is the most common organic solvent used in mobile phases for atorvastatin analysis due to its low UV cutoff and viscosity. mjcce.org.mknih.gov Methanol (B129727) is another option, while tetrahydrofuran (B95107) (THF) has also been used, though its use is now often avoided due to toxicity and instability concerns. mjcce.org.mknih.govmdpi.com

Aqueous Phase and pH Control: The aqueous portion of the mobile phase typically consists of a buffer to control pH and ensure consistent ionization of the analytes. Ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) buffers are frequently used. mjcce.org.mknih.gov The pH is often adjusted to a range of 3.5 to 5.0 using acids like formic acid or acetic acid, as this range has been found to provide the best resolution for critical impurity pairs. mjcce.org.mkmdpi.com

Gradient Elution: Due to the presence of impurities with a wide range of polarities, a simple isocratic elution is often insufficient. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is necessary to achieve adequate resolution of all compounds within a reasonable timeframe. nih.govijpsdronline.comnih.gov A typical gradient starts with a lower percentage of acetonitrile to retain and separate polar impurities and gradually increases to elute the main atorvastatin peak and more non-polar impurities like the this compound. mjcce.org.mknih.gov

Table 2: Example HPLC Gradient Elution Program for Atorvastatin Impurity Profiling This table is interactive. Users can sort columns by clicking on the headers.

Time (minutes) % Mobile Phase A (Buffer) % Mobile Phase B (Acetonitrile)
0 68 32
35 62 38
55 52 48
75 30 70

Source: Adapted from stability-indicating methods for Atorvastatin. mjcce.org.mk

Ultraviolet-Visible (UV-Vis) spectroscopy is the standard detection method for atorvastatin and its impurities, as they contain chromophores that absorb UV light.

Detection Wavelength: The selection of an appropriate wavelength is critical for achieving the required sensitivity. For atorvastatin, the maximum absorption wavelength (λmax) is approximately 247 nm. ekb.eg Detection is commonly carried out between 244 nm and 248 nm to ensure sensitive detection of both the API and its related impurities. nih.govijpsdronline.com

Photodiode Array (PDA) Detector: A PDA detector is highly preferred over a simple UV detector for impurity profiling. ijpsdronline.com A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for assessing peak purity, which confirms that a chromatographic peak corresponds to a single compound and is not co-eluting with another impurity. nih.gov For a novel or unknown compound like the this compound, the UV spectrum obtained from the PDA can provide initial structural information and help in its identification when compared with the spectrum of the parent drug. ijpsdronline.com

Other Parameters: Optimization of parameters such as flow rate (typically 0.5-1.5 mL/min) and injection volume (10-20 µL) is also performed to achieve the best balance of resolution, sensitivity, and analysis time. mjcce.org.mkijpsjournal.com

Table 3: Typical HPLC-UV/PDA Detector Parameters for Atorvastatin Impurity Analysis This table is interactive. Users can sort columns by clicking on the headers.

Parameter Typical Value/Setting Purpose
Detector Type Photodiode Array (PDA) Peak purity assessment, spectral identification.
Wavelength 244 - 248 nm Optimal sensitivity for atorvastatin and related impurities.
Flow Rate 0.5 - 1.5 mL/min Balances analysis time and chromatographic efficiency.
Column Temperature 30 - 40 °C Improves peak shape and ensures reproducible retention times.

| Injection Volume | 10 - 20 µL | Optimized for concentration and to avoid column overload. |

Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, utilizes columns packed with sub-2 µm particles. This technology offers significant advantages over conventional HPLC for impurity analysis.

Enhanced Resolution: The smaller particle size leads to much higher column efficiency, resulting in sharper peaks and significantly improved resolution between closely eluting impurities.

Increased Speed: UHPLC systems can be operated at higher flow rates and pressures, drastically reducing analysis time. Methods that take 60-90 minutes on an HPLC system can often be shortened to less than 15 minutes using UHPLC without sacrificing separation quality. researchgate.netmdpi.comresearchgate.net This high throughput is particularly valuable in quality control environments.

Improved Sensitivity: The sharper, narrower peaks obtained with UHPLC lead to a greater peak height for a given concentration, thereby increasing sensitivity and improving the limits of detection (LOD) and quantification (LOQ). mdpi.com A stability-indicating UPLC method was developed for the simultaneous determination of atorvastatin and its degradation products, showcasing the power of this technique. ijpsdronline.com

Table 4: Comparison of Typical Performance: HPLC vs. UHPLC for Atorvastatin Analysis This table is interactive. Users can sort columns by clicking on the headers.

Feature Conventional HPLC UHPLC
Particle Size 3 - 5 µm < 2 µm
Typical Run Time 60 - 90 min < 15 min
Resolution Good Excellent
System Pressure Lower (< 6000 psi) Higher (> 15000 psi)

| Solvent Consumption | Higher | Lower |

While HPLC is the primary tool for quantitative analysis, isolating and purifying sufficient quantities of a specific impurity for structural elucidation (e.g., by NMR or MS) can be challenging. Preparative HPLC is often used for this purpose. ijpsdronline.com Supercritical Fluid Chromatography (SFC) presents a powerful and "greener" alternative for this application.

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Small amounts of organic co-solvents like methanol are added to modify the mobile phase strength. The primary advantages of preparative SFC for isolating an impurity like the this compound include:

High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for fast separations without a significant loss in efficiency.

Simplified Fraction Collection: After the separation, the carbon dioxide component of the mobile phase is simply vaporized, leaving the isolated impurity in a small volume of the organic co-solvent. This makes sample recovery much faster and easier compared to the evaporation of large volumes of aqueous-organic mobile phases from preparative HPLC.

Reduced Solvent Waste: By replacing the bulk of the mobile phase with environmentally benign CO2, SFC significantly reduces the consumption and disposal of organic solvents.

While less common than HPLC for routine analysis, SFC is a highly effective technique for the targeted isolation and purification of pharmaceutical impurities needed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of process-related impurities and degradation products, such as the this compound, are critical for ensuring pharmaceutical quality and safety. Spectroscopic techniques are indispensable in this regard, providing detailed information about molecular weight, elemental composition, and the precise arrangement of atoms within a molecule. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed to achieve an unambiguous structural assignment.

Mass Spectrometry (MS) Applications in Impurity Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for the identification of unknown compounds in pharmaceutical samples. shimadzu.com When coupled with a separation technique like high-performance liquid chromatography (HPLC), it allows for the detection and molecular weight determination of impurities, even at trace levels. lcms.cz In the context of the this compound, MS provides the initial and crucial evidence of its molecular mass and formula, while tandem MS techniques offer insights into its structural framework. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of an unknown impurity with high accuracy. Unlike nominal mass measurements, HRMS can measure the mass of an ion to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For the this compound, an HRMS analysis would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This experimental mass can then be compared against the calculated masses of potential chemical formulas, allowing for the confident assignment of the impurity's elemental composition. This step is fundamental in confirming the structural transformation from Atorvastatin to the phenanthrene derivative. beilstein-journals.org

Table 1: Illustrative HRMS Data for a Putative this compound

ParameterValue
Putative Molecular FormulaC₃₃H₃₁FN₂O₃
Calculated Mass [M+H]⁺523.2391 Da
Observed Mass [M+H]⁺523.2388 Da
Mass Difference-0.57 ppm

Note: The data in this table is illustrative and represents the type of results obtained from an HRMS analysis.

Tandem mass spectrometry, or MS/MS, is a secondary technique used to elicit structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net An initial mass scan identifies the molecular ion of the impurity, which is then isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that helps in its identification. waters.com

The fragmentation of the this compound would be expected to show characteristic losses related to its core structure and substituent groups. Analysis of these fragments helps to confirm the connectivity and identify the stable substructures within the molecule. By comparing the fragmentation pattern of the impurity with that of the parent Atorvastatin molecule, analysts can deduce the specific structural changes that have occurred. researchgate.net

Table 2: Plausible MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Putative Neutral LossStructural Origin
523.2440.1C₅H₇NOLoss of the N-phenyl-2-methylpropanamide moiety
523.2398.1C₈H₇NOCleavage of the carboxamide group
440.1292.2C₁₀H₁₀OFurther fragmentation of the core structure

Note: This table presents a plausible fragmentation pathway based on known fragmentation of related structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides essential information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive and unambiguous determination of a molecule's three-dimensional structure. researchgate.net NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For complex structures like the this compound, a suite of 1D and 2D NMR experiments is required for a complete structural assignment. beilstein-journals.org

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon) NMR, are the foundation of structural elucidation.

¹H NMR: This experiment provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. The chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are all used to piece together molecular fragments. For the this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenanthrene core, the fluoro-phenyl group, the phenyl group, and the isopropyl group. researchgate.net

¹³C NMR: This experiment provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its functional group and electronic environment. The spectrum would confirm the number of carbons in the phenanthrene backbone and identify the carbons associated with carbonyl groups and other functionalities.

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the this compound Core Structure

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.5 (multiplets)115 - 165
Isopropyl CH~3.5 (septet)~27
Isopropyl CH₃~1.5 (doublet)~22
Side Chain CH/CH₂1.6 - 4.6 (multiplets)25 - 75
Carbonyl (CO)-~165

Note: The chemical shift values are representative and based on data for similar polycyclic aromatic structures and atorvastatin degradation products. beilstein-journals.orgresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework of a complex molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton connectivity within individual spin systems, such as the alkyl side chain or the arrangement of protons on an aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It provides a clear and unambiguous correlation between the ¹H and ¹³C signals for all protonated carbons.

Through the systematic application of these advanced MS and NMR techniques, a complete and confident structural elucidation of the this compound can be achieved, ensuring the proper characterization of impurities in the active pharmaceutical ingredient.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used for the identification of functional groups within a molecule, making it a valuable tool in the structural elucidation of impurities like the this compound. farmaciajournal.comnih.govfarmaciajournal.com By comparing the IR spectrum of the impurity with that of the active pharmaceutical ingredient (API), Atorvastatin, characteristic vibrational frequencies can pinpoint structural differences.

The IR spectrum of pure Atorvastatin exhibits characteristic peaks corresponding to its various functional groups. These include N-H stretching around 3403 cm⁻¹, C-H stretching at approximately 2965 cm⁻¹, a C=O stretching (amide) near 1564 cm⁻¹, C-N stretching at 1381 cm⁻¹, and O-H bending around 1104 cm⁻¹. researchgate.net

The presence of a phenanthrene moiety in the impurity would introduce distinct absorption bands not seen in the spectrum of pure Atorvastatin. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), displays characteristic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C-C stretching (in-ring) vibrations in the 1600-1450 cm⁻¹ region. acs.orgaanda.orgresearchgate.net Additionally, the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic for the substitution pattern on the aromatic rings. nasa.gov The identification of these unique bands in the impurity's spectrum, alongside the expected signals from the core Atorvastatin structure, provides strong evidence for the presence of the phenanthrene functional group.

Table 1: Key Infrared Absorption Bands for Functional Group Identification

Functional GroupCharacteristic Wavenumber (cm⁻¹)Molecule
N-H Stretch~3403Atorvastatin
Aromatic C-H Stretch3100-3000Phenanthrene
Aliphatic C-H Stretch~2965Atorvastatin
C=O Stretch (Amide)~1564Atorvastatin
C=C Stretch (Aromatic)1600-1450Phenanthrene
C-H Out-of-Plane Bending900-675Phenanthrene

This table is interactive. Click on the headers to sort the data.

Method Validation Parameters for Impurity Assays

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose, which, in this case, is the quantification of the this compound. oup.comnih.govresearchgate.net The validation process adheres to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. mjcce.org.mk For the this compound, this is typically demonstrated using a high-performance liquid chromatography (HPLC) method. mjcce.org.mkresearchgate.net

To prove specificity, a solution containing Atorvastatin, the Phenanthrene impurity, and other known related substances is analyzed. The method is considered specific if it can achieve baseline separation of the Phenanthrene impurity peak from all other components. Furthermore, forced degradation studies are performed by subjecting Atorvastatin to stress conditions like acid, base, oxidation, heat, and light. tandfonline.com The chromatograms from these stressed samples are then examined to ensure that none of the resulting degradation products co-elute with the this compound peak. researchgate.net

Linearity and Range Determination

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. researchgate.net For impurity quantification, the range typically spans from the reporting threshold to 120% of the specification limit for the impurity.

A series of solutions of the this compound are prepared at different concentrations and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999. researchgate.net

Table 2: Representative Linearity Data for an Atorvastatin Impurity

Concentration LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
10.051200
20.102450
30.204900
40.307300
50.409800
Correlation Coefficient (r²) 0.9995

This table is interactive. Users can sort columns to analyze the data.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo or the drug product with known amounts of the this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated. Acceptance criteria for accuracy are typically within 98.0% to 102.0%. researchgate.net

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Repeatability (Intra-day precision) is assessed by analyzing a minimum of six replicate samples of the same concentration of the impurity on the same day, by the same analyst, and on the same instrument.

Intermediate precision evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment.

The precision is expressed as the relative standard deviation (%RSD) of the results. For impurity analysis, a %RSD of not more than 5.0% is generally considered acceptable. nih.gov

Table 3: Example of Accuracy and Precision Data

ParameterSpike Level% Recovery (Accuracy)% RSD (Precision)
Repeatability100%99.5%1.2%
Intermediate Precision100%100.2%1.8%

This interactive table allows for a clear comparison of accuracy and precision results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

These limits are crucial for ensuring that even trace amounts of the this compound can be reliably monitored. They are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is common for LOD and 10:1 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 4: Typical LOD and LOQ Values for Atorvastatin Impurities

ParameterValue (µg/mL)Basis of Determination
LOD0.05Signal-to-Noise Ratio (3:1)
LOQ0.15Signal-to-Noise Ratio (10:1)

This table is interactive, providing a quick reference for sensitivity limits.

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govchromatographyonline.com For an HPLC method, these variations might include changes in:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

Column temperature (e.g., ± 2 °C)

pH of the mobile phase buffer (e.g., ± 0.1 units)

Composition of the mobile phase (e.g., ± 2% organic component)

Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments. chromatographyonline.com

The method is considered robust and rugged if the results remain within the acceptable criteria for parameters like peak resolution and impurity quantitation despite these variations. nih.gov

Synthesis and Characterization of this compound Reference Standards

The availability of pure reference standards for impurities is a prerequisite for the accurate quantification and control of these substances in active pharmaceutical ingredients (APIs) and finished drug products. The this compound, a known photodegradation product, is synthesized and characterized using advanced analytical methodologies to serve as a reference material for quality control assays. The process typically involves a forced degradation synthesis followed by rigorous structural elucidation and purity assessment.

Synthesis via Forced Photodegradation

The reference standard for the this compound is commonly prepared through controlled photodegradation studies that mimic the conditions under which the impurity forms. The synthesis involves the exposure of Atorvastatin to ultraviolet (UV) light, which induces a specific chemical transformation. The core reaction is a 6π-electrocyclization of the stilbene-like moiety present within the Atorvastatin molecule. This photochemical reaction forms a transient dihydrophenanthrene intermediate, which is subsequently oxidized to create the stable, aromatic phenanthrene ring system characteristic of the impurity unina.it.

A documented laboratory-scale synthesis procedure involves the irradiation of an Atorvastatin solution with UV lamps. Following this, the phenanthrene impurity is isolated from the reaction mixture using preparative chromatography to achieve the high degree of purity required for a reference standard unina.it.

The table below summarizes a published method for the synthesis and purification of this impurity.

Table 1: Synthesis and Purification Parameters for this compound

Parameter Details Source
Starting Material Atorvastatin unina.it
Concentration 40 mg in 80 mL unina.it
Solvent System Methanol/Water (1:8 v/v) unina.it
Irradiation Source Photoreactor with six lamps unina.it
Wavelength Maximal output at 300 nm unina.it
Irradiation Time 5 hours unina.it
Purification Method Column Chromatography unina.it
Stationary Phase Lichroprep RP-18 (40-63 µm) unina.it

| Eluent | Water/Acetonitrile (50:50 v/v) | unina.it |

Characterization of the Reference Standard

Once synthesized and purified, the reference standard undergoes comprehensive characterization to confirm its identity, structure, and purity. This is achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used to assess the purity of the reference standard. A validated, stability-indicating HPLC method is employed to separate the phenanthrene impurity from Atorvastatin and other related substances, allowing for accurate purity determination.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is utilized to determine the accurate mass of the impurity, which allows for the confirmation of its elemental composition. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides fragmentation data that helps in the structural elucidation process, confirming the connectivity of the molecule nih.gov. An unstable phenanthrene-like intermediate has been detected by HPLC-MS with an m/z of 557, which is believed to subsequently oxidize to the final stable impurity unina.it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of the this compound. The NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. The formation of the phenanthrene structure is confirmed by the appearance of new signals in the aromatic region of the ¹H NMR spectrum and the corresponding shifts in the ¹³C NMR spectrum, which are consistent with the fused aromatic ring system unina.it. The structural confirmation of the isolated photoproduct has been verified through its ¹H and ¹³C NMR spectral data unina.it.

The collective data from these analytical techniques provide a comprehensive characterization profile for the this compound reference standard, ensuring its suitability for use in quantitative analytical methods.

Table 2: Characterization Data for this compound Reference Standard

Identifier Data Source
Chemical Name (3R,5R)-7-(9-fluoro-3-isopropyl-2-oxo-3-(phenylcarbamoyl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl)-3,5-dihydroxyheptanoic acid synzeal.com
CAS Number 1046533-62-3 synzeal.com
Molecular Formula C₃₃H₃₃FN₂O₆ synzeal.com
Molecular Weight 572.63 g/mol

| Confirmation Methods | HPLC, HR-MS, ¹H NMR, ¹³C NMR | unina.itnih.govnih.gov |

Impurity Profiling and Control Strategies for Atorvastatin Phenanthrene Impurity

Application of Quality by Design (QbD) Principles in Impurity Controlveeprho.com

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. For Atorvastatin (B1662188), implementing QbD principles is crucial for controlling impurities, including the phenanthrene-like structures that can form. veeprho.com This proactive approach ensures the quality, safety, and efficacy of the final drug substance by focusing on the manufacturing process and its parameters. veeprho.com

Risk Assessment for Atorvastatin Phenanthrene (B1679779) Impurity Formation

A critical component of the QbD framework is a thorough risk assessment to identify and evaluate factors that may impact product quality. For the Atorvastatin Phenanthrene Impurity, this involves a systematic process of identifying potential sources and formation pathways. The presence of even small quantities of impurities can affect the safety and effectiveness of the drug. acgpubs.org

Potential Risk Factors for Phenanthrene Impurity Formation:

Risk Factor CategorySpecific Potential Risks
Synthesis Process Incomplete reactions, side reactions, presence of residual catalysts or reagents.
Raw Materials Quality and purity of starting materials and intermediates.
Process Parameters Temperature, pH, reaction time, and solvent systems that may favor impurity formation.
Degradation Exposure to light (photolysis), heat (thermal degradation), or oxidative conditions. researchgate.net

A benefit-risk assessment model for statins, including Atorvastatin, highlights the importance of continuously evaluating both the therapeutic benefits and potential risks, which include the presence of impurities. nih.gov

Development of Design Space for Atorvastatin Synthesis and Purification

Following risk assessment, a design space is developed. This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within this defined space ensures that the level of the this compound remains within acceptable limits.

The development of a design space for Atorvastatin synthesis involves a detailed study of how different process parameters influence the formation of impurities. researchgate.net This includes optimizing reaction conditions to minimize the generation of the phenanthrene impurity while maximizing the yield of the desired API.

Process Analytical Technology (PAT) Applications for In-process Monitoring of Impurity Levels

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. americanpharmaceuticalreview.com

For Atorvastatin manufacturing, PAT can be invaluable for the real-time monitoring of impurity levels. Spectroscopic techniques, in particular, are capable of tracking the concentrations of reagents, intermediates, products, and impurities as the reaction progresses. americanpharmaceuticalreview.com This allows for immediate adjustments to the process parameters if impurity levels, such as the phenanthrene derivative, begin to rise, thereby preventing the contamination of the final batch. americanpharmaceuticalreview.com While real-time release of the final product based on PAT is still challenging, its application for real-time monitoring and assurance provides a high level of confidence in the process performance. americanpharmaceuticalreview.com

Common PAT Tools for Impurity Monitoring:

PAT ToolApplication in Atorvastatin Synthesis
High-Performance Liquid Chromatography (HPLC) A cornerstone for separating and quantifying Atorvastatin and its impurities, including the phenanthrene impurity. ijpsjournal.comnih.gov
Mass Spectrometry (MS) Often coupled with HPLC (LC-MS), it provides molecular weight information for confident identification of impurities. waters.com
UV-Vis Spectroscopy Can be used for in-line monitoring of the overall reaction progress and detection of certain chromophoric impurities.

Raw Material Qualification and Its Impact on Impurity Generation

The quality of raw materials is a critical factor influencing the impurity profile of the final Atorvastatin product. Impurities present in starting materials or reagents can be carried through the synthesis and may even participate in side reactions that lead to the formation of new impurities, such as the phenanthrene derivative.

A robust raw material qualification program is therefore essential. This includes:

Thorough characterization of all starting materials and intermediates.

Setting stringent specifications for the purity of these materials.

Regularly auditing suppliers to ensure consistent quality.

By controlling the quality of the inputs, manufacturers can significantly reduce the likelihood of impurity formation during the synthesis of Atorvastatin. veeprho.com

Optimization of Synthesis and Purification Processes to Mitigate Impurity Formation

Continuous optimization of the synthesis and purification processes is key to minimizing the levels of the this compound.

Synthesis Optimization Strategies:

StrategyDescription
Route Scouting Exploring alternative synthetic routes that may be less prone to the formation of specific impurities. The Paal-Knorr pyrrole (B145914) synthesis is a key method in Atorvastatin production. nih.govresearchgate.net
Parameter Optimization Fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and reaction time to disfavor impurity-forming pathways.
Solvent Selection Choosing appropriate solvents that can influence reaction selectivity and minimize side reactions.

Purification Optimization Strategies:

StrategyDescription
Crystallization A powerful technique for purifying the final API and removing impurities. The choice of solvent and crystallization conditions is critical.
Chromatography Preparative chromatography can be employed to separate the API from closely related impurities that are difficult to remove by crystallization.
Washing Washing the isolated solid product with appropriate solvents can effectively remove residual impurities.

Forced Degradation Studies to Predict Impurity Stability and Formation Pathways

Forced degradation studies, also known as stress testing, are a crucial component of drug development and are required by regulatory agencies. These studies involve subjecting the drug substance to harsh conditions, such as high heat, humidity, light, acid/base hydrolysis, and oxidation, to accelerate its degradation. researchgate.net

For Atorvastatin, forced degradation studies are instrumental in:

Identifying potential degradation products , including the this compound.

Elucidating the formation pathways of these impurities. unina.it

Assessing the intrinsic stability of the Atorvastatin molecule.

Developing stability-indicating analytical methods that can separate and quantify all potential impurities. researchgate.net

A study on the phototoxicity of Atorvastatin revealed that a phenanthrene-like photoproduct can be formed upon exposure to light. unina.it This photoproduct was shown to be a photosensitizer, highlighting the importance of protecting Atorvastatin from light during manufacturing and storage. unina.it

Summary of Forced Degradation Conditions and Observations for Atorvastatin:

Stress ConditionPotential Degradation Products
Acid Hydrolysis Significant degradation observed. researchgate.net
Base Hydrolysis Significant degradation observed. researchgate.net
Oxidative Significant degradation observed, with the potential formation of various oxidized impurities. researchgate.netresearchgate.net
Thermal Degradation observed under thermal stress. researchgate.net
Photolytic Formation of a phenanthrene-like photoproduct. researchgate.netunina.it

Regulatory Framework and Guideline Compliance for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of globally recognized guidelines to ensure the quality, safety, and efficacy of medicines. ich.org For the control of impurities, the ICH Q3 series is of paramount importance. ich.orgeuropa.eueuropa.eu

ICH Q3A: Impurities in New Drug Substances

ICH Q3A provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org It classifies impurities into organic, inorganic, and residual solvents. ich.org The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.orgfda.govmedcraveonline.com The core principle is that any impurity present at a level greater than the identification threshold should be structurally characterized. ich.org Furthermore, impurities exceeding the qualification threshold must have their biological safety established. fda.gov

The reporting of impurity content in batches is also detailed, with specific instructions on how results should be presented. ich.org A key aspect of ICH Q3A is the concept of "specified impurities," which are those that are individually listed and limited in the drug substance specification. ich.orgfda.gov

ICH Q3D: Guidelines for Elemental Impurities

While ICH Q3A and Q3B focus on organic impurities, ICH Q3D addresses elemental impurities. europa.eu This guideline is relevant to the synthesis of Atorvastatin (B1662188) Phenanthrene (B1679779) Impurity if catalysts containing specific elements are used in the manufacturing process. ich.org ICH Q3D establishes permitted daily exposures (PDEs) for 24 elemental impurities, categorized based on their toxicity and the likelihood of their presence in the drug product. raps.org A risk-based approach is central to this guideline, requiring manufacturers to assess and control the risk of elemental impurities in their products. raps.org While not mandatory during early clinical development, regulatory authorities may request information on elemental impurity management as development progresses. raps.org

Pharmacopoeial Requirements for Atorvastatin Impurities

Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide specific monographs for drug substances and products, including Atorvastatin. nih.gov These monographs outline tests, procedures, and acceptance criteria for impurities. nih.gov

The European Pharmacopoeia lists several specified impurities for Atorvastatin Calcium Trihydrate. pharmacompass.com The monograph prescribes an HPLC method for impurity testing. researchgate.net Similarly, the United States Pharmacopeia provides detailed procedures for the analysis of Atorvastatin and its related compounds, including specified limits for certain impurities. uspnf.com The impurity profile of Atorvastatin is considered a critical aspect of its manufacturing process and is dependent on the synthesis route and process parameters. veeprho.com

Thresholds for Identification, Qualification, and Reporting of Atorvastatin Phenanthrene Impurity

The thresholds for reporting, identifying, and qualifying the theoretical this compound would be determined by the ICH Q3A and Q3B guidelines, based on the maximum daily dose of Atorvastatin. fda.goveuropa.euamericanpharmaceuticalreview.com

Table 1: ICH Thresholds for Impurities in New Drug Substances and Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI (whichever is lower)0.15% or 1.0 mg/day TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake
Source: fda.govmedcraveonline.comeuropa.euacs.org

For a drug with a maximum daily dose of up to 2 grams, any impurity found at a level exceeding 0.10% would need to be identified. acs.orgyoutube.com If the level surpasses 0.15%, it would require qualification to ensure its safety. researchgate.netyoutube.com It is important to note that lower thresholds may be appropriate for impurities that are unusually toxic. fda.goveuropa.eu

Regulatory Expectations for Impurity Control Strategies and Analytical Method Validation

Regulatory agencies expect pharmaceutical manufacturers to have robust impurity control strategies in place. pharmaknowledgeforum.com This involves a comprehensive approach that includes risk assessment, understanding potential sources of impurities, and implementing effective purification and in-process controls. pharmaknowledgeforum.com The goal is to minimize the presence of impurities in the final product. youtube.compharmaknowledgeforum.com

A critical component of this strategy is the validation of analytical methods used for impurity detection and quantification. fda.govamericanpharmaceuticalreview.comparticle.dk Analytical method validation provides documented evidence that the method is suitable for its intended purpose, ensuring reliable and consistent results. particle.dkwjarr.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. amazonaws.com

Accuracy: The closeness of the test results to the true value. wjarr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. amazonaws.com This includes repeatability (intra-assay precision), intermediate precision, and reproducibility. amazonaws.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Regulatory bodies such as the FDA and EMA have stringent requirements for the submission of data on impurity control strategies as part of new drug applications. pharmaknowledgeforum.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for initial detection of Atorvastatin-related impurities?

  • Methodology : High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the primary method for routine impurity profiling, as per pharmacopeial guidelines. For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) systems, such as quadrupole time-of-flight (Q-TOF) instruments, enable high-mass-accuracy detection in both positive and negative ion modes. This dual-mode analysis improves differentiation of isobaric impurities and degradation products .
  • Regulatory Compliance : The European Pharmacopoeia recommends specific mobile phase conditions (e.g., phosphate buffers adjusted to pH 3.4 or 7.0 with tetrahydrofuran/acetonitrile gradients) to achieve baseline separation of critical pairs .

Q. What are the pharmacopeial acceptance criteria for impurities in Atorvastatin calcium trihydrate?

  • Thresholds : The British Pharmacopoeia specifies that each unspecified impurity must not exceed 0.10% (relative to the principal peak area), with total impurities capped at 1.5%. A disregard limit of 0.05% applies to minor peaks, excluding known solvents like dimethylformamide .
  • Reporting : Impurities ≥0.10% require structural identification under ICH Q3A guidelines, while those ≥0.15% necessitate toxicological evaluation per EMA requirements .

Q. How are elemental impurities assessed in Atorvastatin synthesis?

  • Guidelines : USP <232> and ICH Q3D provide frameworks for risk assessment. Elements not used in synthesis (e.g., mercury) are excluded after verifying their absence in raw materials or process steps .
  • Validation : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metals, with limits aligned to daily exposure thresholds (e.g., ≤10 ppm for palladium catalysts) .

Advanced Research Questions

Q. How to resolve conflicting impurity data between forced degradation studies and accelerated stability tests?

  • Experimental Design : Use isotopic labeling (e.g., ¹³C-atorvastatin) to distinguish process-related impurities (constant across batches) from degradation products (time-dependent increases). Forced degradation under acid/base hydrolysis (0.1–1N HCl/NaOH, 60°C) and oxidative conditions (3% H₂O₂) identifies labile functional groups, while Arrhenius modeling predicts shelf-life degradation pathways .
  • Data Reconciliation : Cross-validate using LC-MS/MS and 2D-NMR to confirm degradation mechanisms (e.g., lactone formation via intramolecular esterification ).

Q. What strategies address co-elution challenges in impurity profiling?

  • Chromatographic Optimization : Adjust mobile phase pH and gradient elution (e.g., tetrahydrofuran/acetonitrile gradients with phosphate buffers) to separate structural analogs. For isomeric impurities, employ chiral columns (e.g., polysaccharide-based) paired with circular dichroism spectroscopy .
  • Orthogonal Techniques : High-resolution ion mobility spectrometry (HRIMS) provides collision cross-section data complementary to LC-MS retention times .

Q. How to validate analytical methods for compliance with FDA and EMA guidelines?

  • Sensitivity : Demonstrate a quantitation limit ≤0.05% using spiked samples. The EMA mandates method sensitivity aligned with acceptable intake limits (e.g., ≤1.5 μg/day for nitrosamines) .
  • Specificity : Submit chromatograms showing baseline separation of all impurities, including stressed samples (e.g., photolytic degradation at 1.2 million lux-hours) .

Q. What advanced techniques elucidate structures of unknown phenanthrene-derived impurities?

  • Structural Analysis : High-resolution mass spectrometry (HRMS) with MSⁿ fragmentation identifies molecular formulas, while ¹H-¹³C heteronuclear correlation NMR (HMBC) maps spatial arrangements of aromatic systems .
  • Case Study : For impurities like Atorvastatin Lactone (CAS 125971-95-1), ROESY NMR confirms stereochemistry by correlating pyrrole and fluorophenyl proton interactions .

Critical Analysis of Contradictions

  • Elemental Impurity Limits : USP <232> provides fixed limits, while ICH Q3D uses risk-based thresholds. Researchers must justify exclusion of non-relevant elements (e.g., arsenic in calcium-based synthesis) through batch record reviews .
  • Degradation Pathways : Conflicting data between forced degradation (artificial conditions) and real-time stability studies require kinetic modeling (e.g., Eyring equation) to extrapolate long-term behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.